
Homoisocitrate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homoisocitrate(1-) is a tricarboxylic acid monoanion. It is a conjugate base of a homoisocitric acid. It is a conjugate acid of a homoisocitrate(2-).
Wissenschaftliche Forschungsanwendungen
Role in Lysine Biosynthesis
Homoisocitrate dehydrogenase (HIcDH) plays a crucial role in the alpha-aminoadipate pathway for lysine biosynthesis in fungi, yeast, and certain bacteria. This enzyme catalyzes the conversion of homoisocitrate to alpha-ketoadipate, using NAD as an oxidizing agent. The chemical mechanism of HIcDH has been explored in detail, shedding light on the pH dependence of kinetic parameters and the enzyme's role in shuttle proton transfer during the oxidation process (Lin et al., 2008).
Potential in Antifungal Research
The inhibition of homoisocitrate dehydrogenase has been identified as a potential antifungal strategy. Inhibitors such as thiahomoisocitrate have shown strong competitive inhibitory activity against this enzyme, suggesting a role in antifungal drug development (Yamamoto & Eguchi, 2008).
Insights into Enzyme Substrate Specificity
Research into substrate specificity and inhibitor design of homoisocitrate dehydrogenase has provided insights into enzyme kinetics and the development of specific inhibitors. Understanding the enzyme's substrate specificity has implications for targeted drug design (Yamamoto et al., 2007).
Enzymatic Activity and Structure
Studies on the enzymatic activity and structure of homoisocitrate dehydrogenase from various sources, such as yeast and thermophilic bacteria, have revealed detailed information about the enzyme's molecular mass, activity, and reaction kinetics. This knowledge is crucial for understanding the enzyme's role in metabolic pathways and its potential applications in biotechnology and medicine (Rowley & Tucci, 1970).
Microscale Chemistry in Synthesis
Microscale chemistry experiments have demonstrated the significance of this field in synthesizing compounds like homocitrate, highlighting its importance in probative scientific research and as a supplement to conventional chemical research methods (Zeng-chun, 2002).
Eigenschaften
Produktname |
Homoisocitrate(1-) |
|---|---|
Molekularformel |
C7H9O7- |
Molekulargewicht |
205.14 g/mol |
IUPAC-Name |
hydron;1-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-1 |
InChI-Schlüssel |
OEJZZCGRGVFWHK-UHFFFAOYSA-M |
Kanonische SMILES |
[H+].[H+].C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



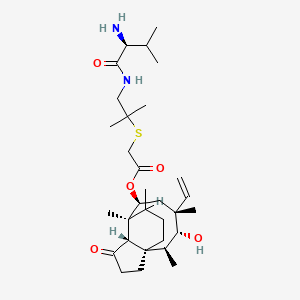
![2-[[3-(benzenesulfonyl)-1-oxopropyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1263985.png)
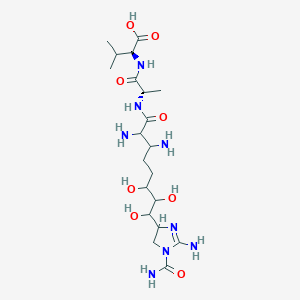
![N-(2-Methoxyethyl)-4-[(6-Pyridin-4-Ylquinazolin-2-Yl)amino]benzamide](/img/structure/B1263992.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1263993.png)


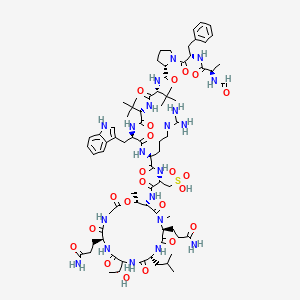


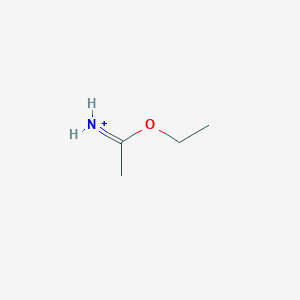

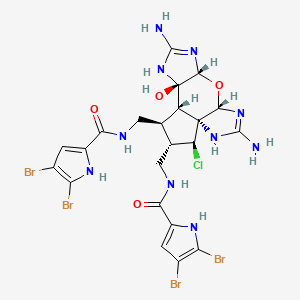
![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)